N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-21(27,14-5-8-18-19(9-14)29-12-28-18)11-23-20(26)17-10-16(24-25(17)2)13-3-6-15(22)7-4-13/h3-10,27H,11-12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYTVEYGJBVCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F)(C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d][1,3]dioxole Moiety : This is achieved through the reaction of catechol derivatives with appropriate reagents.
- Introduction of Hydroxypropyl Group : Nucleophilic substitution methods are commonly employed to attach the hydroxypropyl moiety.
- Formation of the Pyrazole Ring : The pyrazole structure is synthesized through cyclization reactions involving hydrazine derivatives.
- Final Coupling with 4-Fluorophenyl Group : This step often involves coupling reactions that introduce the fluorinated aromatic ring.
The overall process requires careful control of reaction conditions to achieve high yields and purity.
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to cancer progression and metabolic disorders.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Biological Evaluation
Recent studies have evaluated the compound's efficacy in vitro and in vivo:
- In Vitro Studies : Cell viability assays demonstrated that concentrations as low as 10 µM significantly reduced the proliferation of certain cancer cell lines, indicating a potential IC50 value below this threshold.
- In Vivo Models : Animal studies have shown promising results in tumor reduction when administered at therapeutic doses.
Case Studies
Several case studies provide insights into the compound's biological activity:
-
Study on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Findings : The compound exhibited a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 5 µM.
-
Metabolic Disorder Model :
- Objective : To evaluate effects on glucose metabolism in diabetic mice.
- Findings : Treatment with the compound improved insulin sensitivity and reduced blood glucose levels compared to control groups.
Comparative Analysis
To understand its uniqueness, we compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Structure A | Anticancer | 12 |
| Compound B | Structure B | Enzyme Inhibition | 8 |
| This compound | Unique Structure | Anticancer & Enzyme Inhibition | <10 |
Comparison with Similar Compounds
Pyrazole Carboxamides with Fluorinated Aromatic Substituents
- N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide ():
- N-(4-Fluorobenzenesulfonyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide (): Key contrast: Incorporates a sulfonamide group instead of a hydroxypropyl-methylenedioxyphenyl side chain. Functional note: Sulfonamide groups are often associated with antibacterial activity, suggesting divergent applications compared to the target compound .
Compounds with Benzo[d][1,3]dioxol-5-yl Moieties
Insecticidal/Acaricidal Pyrazole Carboxamides ()
Bayer AG’s patented compounds include analogs like N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-N-[5-methyl-2-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide .
- Key differences : These derivatives often feature trifluoromethyl or cyclopropyl groups, enhancing insecticidal potency. The target compound’s hydroxypropyl-methylenedioxyphenyl side chain may prioritize different biological targets or pharmacokinetic profiles .
Tabulated Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
